Methyl (-)-Shikimate
Description
Significance of the Shikimate Pathway in Aromatic Metabolism
The shikimate pathway is a cornerstone of primary and secondary metabolism in a wide range of organisms. Its absence in animals makes it a prime target for the development of herbicides and antimicrobial agents. annualreviews.orgnih.gov
The shikimate pathway is a highly conserved and ancient metabolic route found in bacteria, archaea, fungi, algae, some protozoans, and plants. frontiersin.orgwikipedia.org It serves as the primary conduit for the production of aromatic compounds in these organisms. annualreviews.org In plants, it is estimated that a significant portion, potentially over 30%, of all fixed carbon is channeled through this pathway, highlighting its immense metabolic flux and importance. frontiersin.org The enzymes of this pathway are located in the plastids of higher plants, indicating this organelle as the exclusive site for the initial stages of aromatic biosynthesis. annualreviews.org
The primary and most well-known function of the shikimate pathway is the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. bioone.orgfrontiersin.org These amino acids are fundamental building blocks for protein synthesis. bioone.org Since animals cannot synthesize these amino acids, they are essential components of their diet, obtained directly from plants or indirectly from other organisms. ramauniversity.ac.in The pathway culminates in the production of chorismate, a key branch-point intermediate that serves as the direct precursor for these three aromatic amino acids. annualreviews.orgbioone.orgfrontiersin.org
Beyond its role in producing essential amino acids, the shikimate pathway is a gateway to a vast and diverse array of secondary metabolites. frontiersin.orgfrontiersin.org These compounds are not directly involved in growth and development but are crucial for survival, defense against pathogens and herbivores, and interaction with the environment. frontiersin.orgramauniversity.ac.in Intermediates of the shikimate pathway, as well as the aromatic amino acids themselves, are precursors to numerous classes of secondary metabolites, including:
Flavonoids: Pigments involved in UV protection and attracting pollinators. frontiersin.org
Lignins: Structural polymers that provide rigidity to plant cell walls. frontiersin.org
Alkaloids: A diverse group of nitrogen-containing compounds with a wide range of physiological effects. frontiersin.org
Tannins: Compounds that act as feeding deterrents. frontiersin.org
Gallic Acid: A precursor to hydrolyzable tannins, formed from 3-dehydroshikimate. viper.ac.inwikipedia.org
Methyl (-)-Shikimate as a Key Derivative of Shikimic Acid
This compound emerges as a significant entity in the study of the shikimate pathway, primarily due to its structural relationship with a key intermediate and its utility in scientific research.
This compound is the methyl ester of (-)-shikimic acid. tandfonline.com This means that the carboxylic acid functional group of shikimic acid has been converted into a methyl ester group. This seemingly minor modification can influence the molecule's chemical properties, such as its polarity and reactivity. google.com The core cyclohexene (B86901) ring with its three hydroxyl groups, which is characteristic of shikimic acid, remains intact in this compound. acs.org
| Property | (-)-Shikimic Acid | This compound |
|---|---|---|
| Molecular Formula | C7H10O5 | C8H12O5 |
| Molar Mass | 174.15 g/mol | 188.18 g/mol |
| Functional Group Difference | Carboxylic Acid | Methyl Ester |
While shikimic acid is a well-established intermediate in the shikimate pathway, the natural occurrence of this compound has been reported in plants such as Sequoiadendron giganteum and Hydrangea macrophylla. nih.gov However, its primary significance lies in its role as a valuable tool in academic and industrial research.
The synthesis of this compound has been a subject of interest in organic chemistry, with various synthetic routes developed from starting materials like D-lyxose. tandfonline.comoup.com In the laboratory, this compound is often used as a more soluble and reactive derivative of shikimic acid for studying enzymatic reactions and for the chemical synthesis of other valuable compounds. acs.orgcaldic.com For instance, research has focused on the regioselective enzymatic acylation of this compound to produce specific derivatives that could serve as monomers for novel biopolymers. acs.orgnih.gov These studies provide insights into enzyme specificity and help in developing new biocatalytic processes. acs.orgnih.gov The ability to selectively modify the hydroxyl groups of this compound makes it a versatile chiral precursor for the synthesis of complex molecules. google.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O5 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3/t5-,6-,7-/m1/s1 |
InChI Key |
LSNUUAUXWJZSFD-FSDSQADBSA-N |
SMILES |
COC(=O)C1=CC(C(C(C1)O)O)O |
Isomeric SMILES |
COC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O |
Canonical SMILES |
COC(=O)C1=CC(C(C(C1)O)O)O |
Synonyms |
methyl 3-epi-shikimate methyl shikimate |
Origin of Product |
United States |
Ii. Biosynthetic and Metabolic Pathways Involving Shikimate
The Shikimate Pathway: Enzymatic Steps Leading to Shikimate
The initial stages of the shikimate pathway involve the formation of key intermediates through a series of condensation and cyclization reactions.
Initial Condensation Reactions
The pathway commences with the condensation of two carbohydrate derivatives, linking primary metabolism to the synthesis of aromatic compounds. hebmu.edu.cn
The first committed step in the shikimate pathway is the condensation of phosphoenolpyruvate (B93156) (PEP), a product of glycolysis, and erythrose 4-phosphate (E4P), derived from the pentose (B10789219) phosphate (B84403) cycle. hebmu.edu.cn, asm.org This reaction is an aldol-type condensation that is mechanistically complex in its enzyme-catalyzed form. hebmu.edu.cn, nih.gov The enzyme responsible for this reaction is 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS). bioone.org, frontiersin.org This enzyme catalyzes a stereospecific condensation to form 3-deoxy-D-arabinose-heptulosonate 7-phosphate (DAHP). asm.org
The formation of DAHP and inorganic phosphate marks the entry point into the shikimate pathway. annualreviews.org, asm.org DAHPS, the enzyme catalyzing this step, is a major point of regulation for the entire pathway. asm.org In many microorganisms, the activity of DAHPS is regulated by feedback inhibition from the aromatic amino acids. nih.gov For instance, in Escherichia coli, there are three isoenzymes of DAHPS, each sensitive to one of the three aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.org
Dehydroquinate and Dehydroshikimate Formation
Following the initial condensation, the seven-carbon sugar DAHP undergoes cyclization and dehydration to form key carbocyclic intermediates.
The second step of the shikimate pathway is the conversion of DAHP to 3-dehydroquinate (B1236863) (DHQ). ontosight.ai, nih.gov This reaction is catalyzed by 3-dehydroquinate synthase (DHQS). bioone.org, ontosight.ai The mechanism is complex, involving an oxidation, a phosphate elimination, a reduction, a ring opening, and an intramolecular aldol (B89426) condensation. wikipedia.org, nih.gov Although the reaction requires NAD+ as a cofactor, it is regenerated during the catalytic cycle, resulting in no net consumption of NAD+. wikipedia.org, wikipedia.org DHQS also requires a divalent metal ion, such as cobalt (Co2+), for its activity. wikipedia.org, uniprot.org
The third step in the pathway is the dehydration of 3-dehydroquinate to form 3-dehydroshikimate. numberanalytics.com, ontosight.ai This reaction is catalyzed by the enzyme 3-dehydroquinate dehydratase (also known as dehydroquinase). ebi.ac.uk, ontosight.ai There are two distinct types of dehydroquinases, Type I and Type II, which are structurally unrelated and utilize different catalytic mechanisms. ebi.ac.uk, rcsb.org
Type I DHQases catalyze a cis-dehydration via a covalent imine intermediate, typically involving a Schiff base formation with a lysine (B10760008) residue in the active site. ebi.ac.uk, rcsb.org
Type II DHQases catalyze a trans-dehydration through an enolate intermediate. ebi.ac.uk, rcsb.org
This enzymatic step is crucial as it creates the first fully aromatic intermediate precursor in the pathway. nih.gov
Enzymes and Intermediates of the Early Shikimate Pathway
| Step | Substrate(s) | Enzyme | Product(s) | Cofactor(s) |
| 1 | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) + Inorganic Phosphate (Pi) | Metal ions (e.g., Mn2+, Co2+) |
| 2 | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | 3-dehydroquinate synthase (DHQS) | 3-dehydroquinate (DHQ) + Phosphate | NAD+, Co2+ |
| 3 | 3-dehydroquinate (DHQ) | 3-dehydroquinate dehydratase (DHQase) | 3-dehydroshikimate (DHS) + H2O | None |
Shikimate Formation and Phosphorylation
The formation of shikimate and its subsequent phosphorylation are central steps in the shikimate pathway, converting 3-dehydroshikimate into a substrate ready for the final stages of chorismate synthesis.
Shikimate dehydrogenase (SDH) catalyzes the fourth step of the shikimate pathway: the reversible, NADPH-dependent reduction of 3-dehydroshikimate to shikimate. nih.govacs.org This reaction is crucial for producing shikimate, the pathway's namesake intermediate. ebi.ac.ukwikipedia.org
The enzyme belongs to the superfamily of NAD(P)H-dependent oxidoreductases. ebi.ac.uk Structural and mechanistic analyses have revealed a conserved catalytic mechanism across different classes of shikimate dehydrogenases. nih.govacs.org A key feature of the active site is a catalytic dyad composed of a lysine and an aspartate residue. nih.govebi.ac.uk These residues are essential for the catalytic activity, facilitating the transfer of a hydride ion from NADPH to the substrate, 3-dehydroshikimate, thereby reducing it to shikimate. ebi.ac.uk
There are several functionally distinct classes of enzymes within the SDH family, including AroE, YdiB, and SDH-like (SdhL), which, despite variations in substrate preference, share a similar three-dimensional structure and catalytic mechanism. nih.govacs.org
Following its formation, shikimate is phosphorylated by the enzyme shikimate kinase (SK) in the fifth step of the pathway. wikipedia.orgwikipedia.org This reaction involves the transfer of a phosphate group from an ATP molecule to the 3-hydroxyl group of shikimate, yielding shikimate 3-phosphate and ADP. wikipedia.orgresearchgate.net
Shikimate kinase is a member of the Nucleoside Monophosphate (NMP) Kinase family. mdpi.com The reaction is highly specific for the 3-position of shikimate. researchgate.netnih.gov Kinetic studies have determined K_m values for both shikimate and ATP, indicating the enzyme's affinity for its substrates. For example, in one study, the K_m values were found to be 0.2 mM for shikimate and 0.11 mM for ATP. researchgate.net The enzyme's activity is dependent on the presence of divalent cations, typically Mg²⁺. researchgate.net
The product, shikimate 3-phosphate, is a key intermediate that serves as the substrate for the subsequent enzyme in the pathway, 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. wikipedia.orgnih.gov
Chorismate Biosynthesis as Pathway Endpoint
The shikimate pathway culminates in the synthesis of chorismate, a crucial branch-point metabolite. wikipedia.orgnumberanalytics.compathbank.org From shikimate 3-phosphate, the pathway proceeds through two additional enzymatic steps to produce chorismate.
First, 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase catalyzes the reaction between shikimate 3-phosphate and phosphoenolpyruvate (PEP) to form 5-enolpyruvylshikimate-3-phosphate. wikipedia.orgwikipedia.org
The final step is catalyzed by chorismate synthase. This enzyme facilitates a 1,4-trans elimination of the phosphate group from 5-enolpyruvylshikimate-3-phosphate to introduce a second double bond into the ring, forming chorismate. pathbank.orgwikipedia.orgebi.ac.uk Chorismate synthase requires a reduced flavin mononucleotide (FMNH₂) for its activity. wikipedia.orgebi.ac.uk Chorismate then serves as the precursor for the biosynthesis of the three aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as other important molecules like folates and quinones. wikipedia.orgpathbank.org
Enzymatic Regulation of Shikimate Pathway Flux in Organisms
The flow of metabolites through the shikimate pathway is tightly controlled to meet the cell's metabolic demands for aromatic compounds. This regulation occurs at multiple levels, including allosteric control of enzyme activity and regulation of enzyme synthesis at the transcriptional and post-transcriptional levels. numberanalytics.com
Allosteric Regulation Mechanisms
Allosteric regulation is a primary mechanism for the rapid control of metabolic flux. In the shikimate pathway, the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAH7PS), is a major point of control. plos.orgscholaris.ca This enzyme is often subject to feedback inhibition by the end products of the pathway: the aromatic amino acids. pathbank.orgscholaris.ca
Different organisms employ distinct strategies for the allosteric regulation of DAH7PS. plos.org For instance:
In Escherichia coli, three different DAH7PS isozymes exist, each sensitive to feedback inhibition by either phenylalanine, tyrosine, or tryptophan. portlandpress.com
In Mycobacterium tuberculosis, a single DAH7PS is allosterically regulated in a more complex manner, requiring combinations of the aromatic amino acids for inhibition. plos.orgresearchgate.net The quaternary structure of the enzyme is essential for this sophisticated regulation. plos.org
Other enzymes in the pathway are also subject to allosteric control. In some organisms, chorismate mutase, a branchpoint enzyme that converts chorismate to prephenate, is allosterically regulated. researchgate.net In Corynebacterium glutamicum, chorismate mutase activity is modulated through its interaction with DAH7PS, with phenylalanine and tyrosine acting as inhibitors and tryptophan as an activator. acs.org In contrast, shikimate kinase is generally not inhibited by the aromatic amino acids. researchgate.net
| Enzyme | Organism | Allosteric Effector(s) | Effect |
|---|---|---|---|
| DAH7PS | E. coli | Phenylalanine, Tyrosine, Tryptophan (on separate isozymes) | Inhibition |
| DAH7PS | M. tuberculosis | Combinations of Phenylalanine, Tyrosine, and Tryptophan | Inhibition |
| Chorismate Mutase | C. glutamicum | Phenylalanine, Tyrosine (via complex with DAH7PS) | Inhibition |
| Chorismate Mutase | C. glutamicum | Tryptophan (via complex with DAH7PS) | Activation |
Transcriptional and Post-transcriptional Control of Enzymes
In addition to rapid allosteric control, the synthesis of shikimate pathway enzymes is regulated at the genetic level to adapt to longer-term changes in metabolic needs. numberanalytics.com This involves controlling the transcription of genes encoding these enzymes and the subsequent processing and stability of the messenger RNA (mRNA). numberanalytics.comresearchgate.net
In plants, the expression of genes encoding shikimate pathway enzymes is a primary mode of regulation. bioone.orgnih.gov For example, starvation for aromatic amino acids in E. coli leads to an increased rate of synthesis of shikimate kinase, a process known as derepression, which is controlled by tyrosine and tryptophan levels. researchgate.net
Post-transcriptional regulation can involve the control of mRNA stability and translation. numberanalytics.com Furthermore, post-translational modifications, such as protein-protein interactions, can also influence enzyme activity and stability. For example, in Arabidopsis thaliana, the accumulation of a DAH7PS isozyme in the chloroplast is regulated by its interaction with a 14-3-3 protein, which is mediated by tyrosine. scholaris.ca
| Regulatory Level | Mechanism | Example |
|---|---|---|
| Allosteric | Feedback inhibition | DAH7PS inhibited by aromatic amino acids. pathbank.orgscholaris.ca |
| Allosteric | Inter-enzyme allostery | Chorismate mutase activity regulated by complex formation with DAH7PS in C. glutamicum. acs.org |
| Transcriptional | Gene expression regulation | Plant shikimate pathway genes regulated primarily at the level of transcription. bioone.org |
| Transcriptional | Derepression | Increased synthesis of shikimate kinase in E. coli upon aromatic amino acid starvation. researchgate.net |
| Post-translational | Protein-protein interaction | DAHPS2 regulation by 14-3-3 protein interaction in A. thaliana. scholaris.ca |
Redox-Activated Signaling Interactions
The shikimate pathway is subject to intricate regulatory mechanisms, including redox-activated signaling, which links its activity to the photosynthetic status of the cell. This regulation primarily targets the first enzyme of the pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DHS). researchgate.net
Research has shown that the activity of DHS is modulated by thioredoxins (TRX), small redox proteins that are reduced by ferredoxin in the chloroplasts. researchgate.net Specifically, spinach TRX f has a high affinity for Arabidopsis DHS, while TRX m has a significantly lower affinity. researchgate.net This indicates that the ferredoxin/TRX system, a key component of light-dependent redox regulation in chloroplasts, directly influences the shikimate pathway. researchgate.net The activation of DHS by reduced thioredoxin suggests that under conditions of active photosynthesis, when there is a high level of reduced ferredoxin, the shikimate pathway is stimulated to produce aromatic amino acids and other secondary metabolites. researchgate.netnih.gov
Further evidence for redox regulation comes from studies on plant responses to microbial volatile compounds (VCs). nih.govfrontiersin.orgnih.gov These VCs can enhance photosynthetic CO2 fixation, leading to a more reduced state in the chloroplasts. nih.gov This, in turn, up-regulates thioredoxins such as TRXM2 and TRXM4, which can then redox-activate key enzymes of the shikimate pathway, including DHS1 and DHS2. nih.gov This coordinated regulation is part of a larger chloroplast-to-nucleus retrograde signaling network that adjusts the plant's metabolism in response to environmental cues. nih.govfrontiersin.orgnih.gov This signaling also involves the proteostatic regulation of shikimate pathway enzymes, where changes in the redox state influence the protein quality control system, including the Clp protease system, thereby affecting the levels of pathway enzymes. nih.govfrontiersin.orgnih.govupv.es
Interestingly, different isoforms of DHS may exhibit varied responses to redox regulation. For instance, in Arabidopsis thaliana, AthDHS2 shows a level of redox-independent activity, which might be crucial for maintaining a basal level of shikimate pathway function in tissues with limited photosynthetic activity, such as young, developing tissues. oup.com This highlights the complexity of redox control, allowing for tissue-specific adjustments of metabolic flux into the shikimate pathway. oup.com
The interplay between redox signaling and the shikimate pathway underscores a sophisticated mechanism for integrating primary photosynthetic metabolism with the biosynthesis of essential aromatic compounds, ensuring that carbon flow is directed according to the cell's energy and metabolic status. nih.govmdpi.com
Subcellular Localization of the Shikimate Pathway
The subcellular localization of the shikimate pathway has been a subject of extensive research, with the primary site of activity being well-established, alongside evidence for alternative localizations.
Plastidial Compartmentation in Plants
It is firmly established that a complete set of the seven enzymes of the shikimate pathway is located within the plastids of plant cells. nih.govannualreviews.orgresearchgate.net This has been confirmed through subcellular fractionation studies and the identification of plastid transit peptides on the N-terminal of these enzymes, which direct them to the plastid. dntb.gov.uaresearchgate.netnih.gov The localization of the entire pathway within this organelle is logical, as the precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), are readily available from the pentose phosphate pathway and glycolysis within the plastid. oup.comnih.govnih.gov
The import of cytosolic PEP into the plastid is facilitated by the phosphoenolpyruvate/phosphate translocator (PPT), which is essential as many plastids cannot synthesize PEP from triose phosphates. frontiersin.org This compartmentalization ensures a high concentration of substrates and intermediates, facilitating the efficient flow of carbon towards the synthesis of aromatic amino acids and a vast array of secondary metabolites derived from them. annualreviews.orgfrontiersin.org In fact, it is estimated that a significant portion, potentially over 30%, of photosynthetically fixed carbon is channeled through the plastidial shikimate pathway in vascular plants. annualreviews.orgfrontiersin.org
Dual Pathway Hypothesis and Cytosolic Activities
Despite the clear evidence for a complete plastidial shikimate pathway, a growing body of evidence supports the "Dual Pathway Hypothesis," which posits the existence of at least a partial, if not complete, shikimate pathway in the cytosol. nih.govresearchgate.net This hypothesis originally stemmed from the observation of isoenzymes for some of the pathway's steps that appear to be localized outside the plastid. oup.com
For instance, different isoforms of DHS and chorismate mutase (CM) have been identified. oup.comoup.com CM-2, a cytosolic isoform of chorismate mutase, lacks the feedback inhibition by tyrosine and phenylalanine seen in the plastidial CM-1 isoform. oup.com Similarly, evidence suggests the presence of cytosolic isoforms for other enzymes in the pathway, such as dehydroquinate dehydratase/shikimate dehydrogenase (DHD/SHD) in Nicotiana tabacum. frontiersin.org Silencing the plastidial DHD/SHD isoform in tobacco led to significant growth inhibition, but a second cytosolic isoform could partially compensate for shikimate production. frontiersin.org
The need for cytosolic pools of shikimate and related compounds for the biosynthesis of certain metabolites, such as lignin (B12514952), further supports the idea of extra-plastidial pathway activity. nih.govusda.govusda.gov While the plastid is the primary site for the synthesis of aromatic amino acids for protein synthesis, a cytosolic pathway may be crucial for providing precursors for specific classes of secondary metabolites. researchgate.netusda.govusda.gov The exact nature and completeness of this cytosolic pathway are still under investigation, and it may vary between different plant species and tissues. frontiersin.org The potential for intercompartmental metabolic redundancy is not without precedent in plant metabolism, as seen with terpenoid biosynthesis, suggesting that a dual shikimate pathway could offer metabolic flexibility and advantages for the plant. nih.govresearchgate.net
Data Tables
Table 1: Key Enzymes in Shikimate Pathway Redox Regulation
| Enzyme | Regulatory Mechanism | Activating/Inhibiting Factors | Cellular Location | References |
| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DHS) | Redox activation | Reduced thioredoxins (TRX f, TRXM2, TRXM4) | Chloroplast | researchgate.netnih.gov |
| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DHS) | Proteostatic regulation | Clp protease system | Chloroplast | nih.govfrontiersin.org |
| Fructose-1,6-bisphosphatase (FBPase) | Redox regulation | Thioredoxins | Chloroplast | nih.govupv.es |
Table 2: Evidence for Subcellular Localization of the Shikimate Pathway
| Localization | Evidence | Key Findings | References |
| Plastid | Subcellular fractionation, presence of plastid transit peptides | All seven enzymes of the pathway are present and active in plastids. | nih.govannualreviews.orgresearchgate.netdntb.gov.uaresearchgate.netnih.gov |
| Plastid | Metabolite transport studies | Import of cytosolic phosphoenolpyruvate (PEP) into plastids is required. | frontiersin.org |
| Cytosol | Identification of isoenzymes | Cytosolic isoforms of DHS, CM, and DHD/SHD have been reported. | frontiersin.orgoup.comoup.com |
| Cytosol | Metabolic studies | Cytosolic pools of shikimate are necessary for the synthesis of certain secondary metabolites like lignin. | nih.govusda.govusda.gov |
| Cytosol | Genetic studies | Silencing of plastidial enzymes can be partially compensated by cytosolic isoforms. | frontiersin.org |
Iii. Enzymatic Transformations and Biocatalytic Applications of Methyl Shikimate
Lipase-Catalyzed Optical Resolution for Stereoselective Synthesis
The synthesis of enantiomerically pure methyl (-)-shikimate can be effectively achieved through lipase-catalyzed optical resolution. This method typically involves the resolution of a racemic intermediate, leveraging the enzyme's ability to selectively react with one enantiomer, thereby allowing for the separation of the two.
A key strategy for obtaining optically pure this compound involves the enzymatic resolution of a racemic precursor, (±)-4-hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. tandfonline.comnih.govtandfonline.com In this process, a lipase (B570770) is used to catalyze the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297). tandfonline.comnih.govtandfonline.com The enzyme selectively acylates one of the enantiomers, leaving the other unreacted.
For example, using lipase MY, the transesterification of the racemic bicyclic lactone with vinyl acetate in isopropyl ether results in the formation of the corresponding acetate of one enantiomer, while the desired (-)-enantiomer of the starting alcohol remains largely unreacted. tandfonline.com This enantioselective acylation is the basis for the kinetic resolution, allowing for the subsequent separation of the esterified and unesterified enantiomers.
Following the enantioselective transesterification, a subsequent hydrolysis step is often employed to enrich the enantiomeric purity of the desired product. tandfonline.comnih.govtandfonline.com After the initial transesterification reaction, the mixture contains the unreacted (-)-alcohol and the (+)-acetate. The partially resolved, unreacted (-)-alcohol can be separated and then subjected to a lipase-catalyzed hydrolysis of the remaining contaminant, the (+)-acetate, to further enhance its optical purity. tandfonline.com This combination of transesterification and subsequent hydrolysis of the intermediate acetate can yield the desired precursor to this compound with very high enantiomeric excess (>99% ee). tandfonline.com
The choice of lipase is critical for achieving high selectivity and efficiency in the optical resolution and acylation of methyl shikimate derivatives. Different lipases exhibit distinct specificities towards the substrate.
In the context of regioselective acylation, a screening of various lipases revealed significant differences in their performance. acs.orgacs.org Lipase A from Candida antarctica (CAL-A) demonstrated excellent regioselectivity for the C-4 hydroxyl group of methyl shikimate, particularly with short-chain acyl donors. acs.orgacs.orgnih.gov Lipase B from Candida antarctica (CAL-B) also proved effective, especially when acyl donors with longer chains were used. acs.orgacs.orgnih.gov In contrast, lipase from Pseudomonas cepacia (PSL-C) showed some preference for the C-4 hydroxyl group but with lower selectivity compared to CAL-A. acs.org Other lipases, such as those from Candida rugosa (CRL) and Chromobacterium viscosum (CVL), were less effective, displaying poor regioselectivity in the acylation of methyl shikimate. acs.org
The following table summarizes the performance of various biocatalysts in the acetylation of methyl shikimate.
| Enzyme | Conversion (%) | Time (h) | Regioselectivity (C-4:C-5:C-3) |
|---|---|---|---|
| Candida antarctica lipase A (CAL-A) | >98 | <1 | 96:4:0 |
| Candida antarctica lipase B (CAL-B) | >98 | 2.5 | 85:15:0 |
| Pseudomonas cepacia lipase (PSL-C) | >98 | 24 | 62:38:0 |
| Candida rugosa lipase (CRL) | 15 | 24 | - |
| Subtilisin | 98 | 24 | 40:37:23 |
Data sourced from The Journal of Organic Chemistry, 2002, 67(14), 4978-81. acs.orgacs.org
Regioselective Enzymatic Acylation of Methyl Shikimate
Methyl shikimate possesses three secondary hydroxyl groups at the C-3, C-4, and C-5 positions, which have similar chemical reactivity, making selective chemical modification challenging. acs.orgnih.gov Enzymatic acylation provides a highly efficient method for achieving regioselectivity, allowing for the targeted modification of a specific hydroxyl group without the need for complex protection and deprotection steps. acs.org
Research has shown that lipases can selectively acylate the C-4 hydroxyl group of methyl shikimate, even though the C-3 allylic hydroxyl group is chemically more reactive. acs.orgacs.orgnih.gov Candida antarctica lipase A (CAL-A) has been identified as a particularly effective biocatalyst for this transformation, catalyzing the acetylation of the C-4 hydroxyl group with high regioselectivity. acs.orgnih.gov This enzymatic approach facilitates the single-step synthesis of 4-O-acyl methyl shikimate derivatives. nih.gov Interestingly, other lipases can target different positions; for instance, immobilized lipase from Mucor miehei (MML) has been shown to selectively synthesize 5-O-acyl methyl shikimate derivatives. nih.gov This demonstrates that by selecting the appropriate enzyme, the acylation can be directed to different hydroxyl groups on the shikimate ring. nih.gov
The regioselectivity of the enzymatic acylation of methyl shikimate is significantly influenced by the chain length of the acyl donor. acs.orgacs.orgnih.gov With Candida antarctica lipase A (CAL-A), the selectivity for the C-4 position is almost complete when using acyl donors with short chains, such as vinyl acetate. acs.orgnih.gov As the chain length of the acyl donor increases, the regioselectivity of CAL-A can decrease.
For acyl donors with longer chains, Candida antarctica lipase B (CAL-B) has been found to yield better results in terms of maintaining good regioselectivity. acs.orgnih.gov The enzyme also displays a higher specificity for unsaturated acyl chains compared to saturated ones of the same length. acs.org For instance, the reaction with vinyl crotonate resulted in higher regioselectivity than with vinyl butyrate. acs.org
The interactive table below illustrates the effect of different acylating agents on the regioselectivity of acylation at the C-4 position of methyl shikimate catalyzed by CAL-A.
| Acylating Agent | Conversion (%) | Time (h) | C-4 Selectivity (%) |
|---|---|---|---|
| Vinyl Acetate | >98 | <1 | 96 |
| Vinyl Propionate | >98 | 2 | 96 |
| Vinyl Butyrate | >98 | 2.5 | 85 |
| Vinyl Crotonate | >98 | 2.5 | 90 |
| Vinyl Valerate | >98 | 4 | 75 |
| Vinyl Benzoate (B1203000) | >98 | 24 | 95 |
Data sourced from The Journal of Organic Chemistry, 2002, 67(14), 4978-81. acs.orgacs.org
Impact of Solvent Polarity on Enzyme Specificity
The polarity of the solvent plays a crucial role in modulating the specificity of enzymatic reactions involving this compound. Research into the enzymatic acylation of methyl shikimate has revealed that the choice of solvent can significantly influence the regioselectivity of lipases, directing the acylation to different hydroxyl groups on the shikimate molecule.
A key study investigated the acylation of methyl shikimate utilizing Candida antarctica lipase A (CAL-A). This enzyme demonstrated a remarkable ability to selectively catalyze the acylation at the secondary C-4 hydroxyl group, despite the C-3 allylic hydroxyl group being chemically more reactive. The selectivity of this enzymatic transformation was found to be highly dependent on the polarity of the solvent used in the reaction medium. nih.gov
The investigation explored a range of organic solvents with varying polarities. The findings indicated that the regioselectivity of the acylation reaction is intricately linked to the solvent's properties. While CAL-A showed a strong preference for the C-4 position, the degree of this selectivity was influenced by the solvent environment. This highlights the importance of solvent engineering in fine-tuning the outcomes of biocatalytic processes involving polyhydroxylated compounds like methyl shikimate. nih.gov
Further research has also considered the interplay between the acyl donor chain length and solvent polarity. For instance, while CAL-A is highly selective with short-chain acyl donors, Candida antarctica lipase B (CAL-B) has been observed to yield better results with longer-chain acyl donors, suggesting that the optimal enzyme and solvent combination is dependent on the specific substrates involved. nih.gov
The data from these studies underscores the principle that solvent polarity is a critical parameter for controlling enzyme specificity in the biocatalysis of methyl shikimate. By carefully selecting the reaction medium, it is possible to direct the enzymatic modification to a desired position on the molecule, thereby synthesizing specific derivatives with high precision.
Table 1: Effect of Solvent on the Regioselective Acylation of Methyl Shikimate Catalyzed by Candida antarctica Lipase A (CAL-A)
| Solvent | Dielectric Constant (ε) at 20°C | Regioselectivity (% Acylation at C-4) |
| Dioxane | 2.2 | High |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
| Acetonitrile | 37.5 | Low |
| Pyridine | 12.3 | Very Low |
Note: The regioselectivity percentages are qualitative descriptions based on the trends observed in the cited research. Specific numerical data may vary depending on the precise reaction conditions.
Iv. Chemical Synthesis and Analogues of Methyl Shikimate
Total Synthesis from Chiral Precursors
The use of naturally occurring chiral molecules as starting points provides a direct pathway to optically active target molecules, bypassing the need for challenging resolution or asymmetric synthesis steps.
D-Lyxose, a readily available pentose (B10789219) sugar, has served as a versatile chiral template for the synthesis of Methyl (-)-Shikimate. tandfonline.comkeio.ac.jp A key feature of this approach is the strategic use of the sugar's inherent stereochemistry to control the configuration of the newly formed stereocenters in the cyclohexene (B86901) ring.
A pivotal step in the synthesis of this compound from D-lyxose involves the construction of the six-membered ring through the formation of two new carbon-carbon bonds in a single reaction. tandfonline.comoup.com This is achieved by reacting a D-lyxose-derived synthon with the dianion of dimethyl malonate. oup.comcaldic.com
The synthesis commences with the conversion of D-lyxose into its diethyl dithioacetal derivative. oup.com This is followed by a series of protection and deprotection steps to yield 2,3,4-tri-O-benzyl-5-O-mesyl-D-lyxose. oup.com The crucial cyclization step involves treating this advanced intermediate with the dianion of dimethyl malonate, which simultaneously forms the C-C bonds at both terminal carbons of the lyxose-derived chain. tandfonline.comoup.com This reaction not only constructs the cyclohexane (B81311) ring but also introduces the carboxyl side chain precursor, a significant advantage of this synthetic route. caldic.com The reaction yields a mixture of diastereomeric cyclization products. tandfonline.com
Table 1: Key Intermediates in the Synthesis of this compound from D-Lyxose
| Compound Name | Starting Material | Key Transformation(s) | Reference(s) |
|---|---|---|---|
| D-Lyxose diethyl dithioacetal | D-Lyxose | Thioacetal formation | oup.com |
| 2,3,4-tri-O-benzyl-5-O-mesyl-D-lyxose | D-Lyxose diethyl dithioacetal | Benzylation, detritylation, mesylation, dethioacetalization | oup.com |
| Dimethyl malonate dianion | Dimethyl malonate | Deprotonation | oup.comcaldic.com |
| Cyclohexane ring products | 2,3,4-tri-O-benzyl-5-O-mesyl-D-lyxose and dimethyl malonate dianion | C-C bond formation (cyclization) | tandfonline.com |
The mixture of cyclization products obtained from the key C-C bond formation step requires further chemical manipulation to arrive at the final target, this compound. tandfonline.com These transformations typically involve functional group interconversions and deprotection steps. The specific sequence of reactions is designed to install the correct pattern of hydroxyl groups and the double bond characteristic of the shikimate core.
Following the cyclization, the resulting products are transformed into various derivatives of shikimic acid. tandfonline.com For instance, the protected 6-hydroxy shikimic ester obtained from the seleno-Michael/aldol (B89426) cyclization can be converted to unprotected this compound. researchgate.net This involves a three-step sequence including deoxygenation of a secondary hydroxyl group, base hydrolysis of the ester, and deprotection with boron trichloride. researchgate.netsciforum.net The final product, this compound, was obtained in a 42% yield after recrystallization, and its identity was confirmed by comparing its melting point and specific rotation with a sample derived from natural (-)-shikimic acid. tandfonline.com
D-Ribose, another readily available aldopentose, has also been successfully employed as a chiral precursor for the synthesis of this compound. capes.gov.brdtic.mil This synthetic route highlights different strategies for carbon chain extension and ring formation compared to the D-lyxose approach.
A key feature of the synthesis from D-ribose is the elongation of the carbon chain through a Michael addition reaction. capes.gov.brresearchgate.net This strategy effectively adds the necessary carbon atoms to the five-carbon sugar backbone to construct the seven-carbon precursor required for the cyclohexene ring.
The synthesis begins with a deoxy-nitroribose derivative, which undergoes a Michael addition to a vinyl-phosphonate. capes.gov.br This reaction, followed by solvolysis, results in a heptulosephosphonate in an 87% yield. capes.gov.br This intermediate contains the complete carbon framework and the necessary functionalities for the subsequent cyclization step.
With the seven-carbon chain assembled, the next critical phase is the intramolecular cyclization to form the six-membered ring. Intramolecular olefination reactions are a powerful tool for this transformation.
From the heptulosephosphonate, key intermediates are obtained through a sequence of highly diastereoselective reduction, detritylation, periodate (B1199274) cleavage, and silylation, affording a 77% yield. capes.gov.br These intermediates are then methoxycarbonylated and subsequently converted into this compound in 79% yield via an intramolecular olefination and partial deprotection. capes.gov.br An alternative approach from a D-ribose-derived aldehyde employs a Barbier reaction and a ring-closing metathesis (RCM) as the key steps to construct the shikimate skeleton. researchgate.net
Table 2: Key Steps in the Synthesis of this compound from D-Ribose
| Step | Description | Key Reagents/Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| Chain Elongation | Michael addition of deoxy-nitroribose to a vinyl-phosphonate followed by solvolysis. | Vinyl-phosphonate, solvolysis | 87% | capes.gov.br |
| Intermediate Formation | Diastereoselective reduction, detritylation, periodate cleavage, and silylation of the heptulosephosphonate. | Not specified | 77% | capes.gov.br |
| Cyclization and Deprotection | Methoxycarbonylation followed by intramolecular olefination and partial deprotection. | Not specified | 79% | capes.gov.br |
Norbornyl Route Approaches
The norbornyl route represents a significant strategy for the synthesis of shikimic acid and its derivatives. bas.bgcaldic.com This approach utilizes a norbornane (B1196662) framework as a rigid scaffold to control the stereochemistry of subsequent reactions. A notable example is the synthesis of shikimic acid developed by Mehta and Mohal. bas.bgcaldic.com This method leverages the conformational constraints of the norbornyl system to introduce the desired functional groups with high stereoselectivity. The rigidity of the bicyclic intermediate facilitates the controlled installation of hydroxyl groups and the double bond characteristic of the shikimate core.
Ring-Closing Metathesis (RCM) Strategies
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in the synthesis of cyclic compounds, including this compound and its analogues. wikipedia.org This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalyst, facilitates the formation of a carbon-carbon double bond within a molecule, leading to cyclization. wikipedia.orgrsc.org
RCM is particularly advantageous for constructing the cyclohexene core of shikimic acid derivatives from acyclic diene precursors. wipo.intresearchgate.netgoogle.comgoogle.com The strategy often involves the creation of a dienic ester which then undergoes intramolecular metathesis to form the desired ring structure. researchgate.netgoogle.com The efficiency and functional group tolerance of RCM make it an attractive method for the synthesis of complex molecules. wikipedia.org For instance, the synthesis of rigidified shikimic acid derivatives has been achieved using RCM as a key step to create stable mimetics of the high-energy conformation of shikimic acid. rsc.org
Table 1: Key Features of RCM in Shikimate Synthesis
| Feature | Description |
| Reaction Type | Intramolecular olefin metathesis |
| Catalysts | Grubbs' first, second, and third generation catalysts; Schrock catalyst |
| Key Transformation | Formation of a cyclohexene ring from an acyclic diene |
| Advantages | High functional group tolerance, formation of various ring sizes, atom economy |
| Application | Synthesis of (-)-methyl 3-epi-shikimate and other shikimic acid analogues rsc.orgwipo.intresearchgate.netgoogle.comgoogle.com |
Use of Tricarbonyliron as a Lateral Control Group
A sophisticated approach to the synthesis of (-)-methyl shikimate involves the use of a tricarbonyliron moiety as a lateral control group. bas.bgcaldic.comresearchgate.netscience.org.au This organometallic strategy, pioneered by A.J. Birch, provides exceptional stereochemical control during the synthesis. science.org.au
The synthesis commences with the complexation of methyl 1,4-dihydrobenzoate with an iron tricarbonyl group. science.org.au This complex can be resolved into its individual enantiomers. science.org.au The tricarbonyliron group, attached to one face of the cyclohexadiene ring, effectively shields that face and directs incoming reagents to the opposite face, thereby controlling the stereochemistry of subsequent reactions. researchgate.netscience.org.au
Synthesis of Methyl Shikimate Analogues
4,5-Epoxy Quinic and Shikimic Acid Derivatives
The synthesis of 4,5-epoxy derivatives of quinic and shikimic acids provides access to versatile intermediates for the preparation of various analogues. acs.orgresearchgate.netontosight.ainih.gov These epoxides can undergo regio- and stereoselective ring-opening reactions to yield a range of substituted cyclohexanes. acs.orgresearchgate.net
Table 2: Synthesis of Epoxy Derivatives and their Products
| Starting Material | Epoxide Intermediate | Ring-Opening Product |
| Quinic Acid | 4,5-Epoxy Quinic Acid Derivative | Methyl scyllo-quinate |
| Shikimic Acid | 4,5-Epoxy Shikimic Acid Derivative | (+)-Methyl 3-epi-shikimate |
These efficient and high-yielding reaction sequences highlight the importance of epoxy derivatives as key precursors for generating a library of shikimate and quinate analogues. acs.orgresearchgate.net
V. Role in Specialized Metabolism and Biological Contexts Excluding Human Applications
Precursor to Plant Secondary Metabolites
The shikimate pathway is the starting point for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net These amino acids are not only fundamental building blocks for protein synthesis but also serve as the primary precursors for a wide range of secondary metabolites. nih.govmdpi.com Methyl (-)-shikimate's role is upstream of these amino acids, placing it at a critical juncture in the biosynthesis of numerous classes of plant natural products.
Phenylalanine, derived from the shikimate pathway, is the gateway to the phenylpropanoid pathway. mdpi.comnih.gov This pathway generates a diverse group of compounds, including:
Phenylpropanoids: This class includes simple phenolic acids and their derivatives which are precursors to more complex structures.
Flavonoids: These compounds are synthesized from phenylpropanoids and are crucial for pigmentation, UV protection, and as signaling molecules. nih.govfrontiersin.org
Tannins: There are two major classes of tannins with origins tracing back to the shikimate pathway. Hydrolyzable tannins can be synthesized from 3-dehydroshikimate, an intermediate in the shikimate pathway. frontiersin.orgnih.gov Condensed tannins (proanthocyanidins) are derived from the flavonoid pathway, which itself originates from the shikimate pathway via phenylalanine. mdpi.comfrontiersin.org
Table 1: Key Metabolite Classes Derived from the Shikimate Pathway
| Precursor Amino Acid | Derived Secondary Metabolite Classes | Key Functions in Plants |
|---|---|---|
| Phenylalanine | Phenylpropanoids, Flavonoids, Condensed Tannins, Lignans, Lignin (B12514952) | Structural support, defense, pigmentation, UV protection mdpi.comnih.govfrontiersin.org |
| Tyrosine | Isoquinoline (B145761) alkaloids, Tocochromanols, Plastoquinone | Defense, antioxidant activity, electron transport mdpi.com |
| Tryptophan | Indole (B1671886) alkaloids, Glucosinolates, Phytoalexins, Auxins | Defense, growth regulation mdpi.comnih.gov |
| 3-Dehydroshikimate | Gallic Acid, Hydrolyzable Tannins | Allelopathy, defense nih.govfrontiersin.org |
Lignans and lignin are complex polymers derived from phenylpropanoid precursors, specifically monolignols, which are synthesized from phenylalanine. mdpi.comscielo.br Lignin provides structural integrity to the plant cell wall, and its biosynthesis is a significant sink for carbon fixed through photosynthesis, with estimates suggesting that around 30% of all fixed carbon is channeled through the shikimate pathway for the production of proteins and various specialized metabolites, including lignin. royalsocietypublishing.org Studies on Arabidopsis thaliana mutants with perturbed lignin biosynthesis have shown that a reduced flux towards lignin can lead to an upregulation of the shikimate and phenylpropanoid pathways, indicating a complex regulatory feedback system. nih.govnih.gov The involvement of shikimate esters in lignin biosynthesis is thought to be linked to the high demand for phenylalanine during vascular tissue development. royalsocietypublishing.org
The aromatic amino acids tryptophan and tyrosine, both products of the shikimate pathway, are precursors to a wide array of nitrogen-containing defense compounds.
Alkaloids: Tryptophan is a precursor to indole alkaloids, while tyrosine gives rise to isoquinoline alkaloids. mdpi.comnih.gov These compounds often exhibit potent biological activities and serve as a defense mechanism against herbivores and pathogens. slideshare.net
Glucosinolates: Tryptophan is also the precursor to indole glucosinolates, a class of sulfur-containing compounds characteristic of the Brassicaceae family, which includes the model organism Arabidopsis thaliana. nih.govprepp.in
Tyrosine, derived from chorismate, is a precursor to homogentisate. oup.com Homogentisate is a key intermediate in the biosynthesis of:
Tocochromanols (including Vitamin E): These are lipid-soluble antioxidants. mdpi.comoup.com
Plastoquinone: This molecule is an essential electron carrier in the photosynthetic electron transport chain. mdpi.comkegg.jpcore.ac.uk The quinone ring of these molecules originates from the shikimate pathway. kegg.jpgenome.jp
Gallic acid can be formed from 3-dehydroshikimate, an intermediate of the shikimate pathway, through the action of shikimate dehydrogenase to produce 3,5-didehydroshikimate, which then spontaneously rearranges to form gallic acid. viper.ac.inwikipedia.org Gallic acid is a key component of hydrolyzable tannins. nih.gov
Interplay with Primary Metabolism
The shikimate pathway is fundamentally linked to primary metabolism as it utilizes phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway as its starting materials. nih.govnih.govatlantis-press.com This positions the pathway at a critical metabolic crossroads, competing for carbon resources with other essential metabolic processes. nih.gov The first enzyme of the pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), plays a significant role in directing carbon flow from central metabolism into the biosynthesis of aromatic compounds. mdpi.comnih.gov In plants, the shikimate pathway and the subsequent biosynthesis of aromatic amino acids are primarily localized in the plastids. researchgate.net The regulation of this pathway is complex and serves as a major link between primary and secondary metabolism, ensuring a balanced allocation of resources for growth, development, and defense. nih.gov
Carbon Flow Allocation and Metabolic Bottlenecks
The regulation of carbon flow into and through the shikimate pathway is a complex process, essential for balancing the needs of primary metabolism (like protein synthesis) with the demands of specialized metabolism (such as producing defense compounds or pigments). The entry point of the pathway, the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), is a critical control point. annualreviews.orgroyalsocietypublishing.org The enzymes catalyzing this step, DAHP synthases (DHS), act as gatekeepers, integrating various metabolic signals to control carbon allocation. nih.gov
The regulation of DHS enzymes themselves is intricate. In the model plant Arabidopsis thaliana, different DHS isoforms exhibit varied responses to feedback inhibition by aromatic amino acids. nih.govoup.com For example, AthDHS2 is inhibited by tyrosine and tryptophan, while AthDHS1 and AthDHS3 are not, suggesting distinct roles in managing carbon flow under different physiological conditions. nih.govoup.com Furthermore, some plant DHS enzymes are subject to redox regulation, linking the pathway's activity to the photosynthetic electron flow. annualreviews.org
Competition for Substrates (e.g., PEP, E4P)
The shikimate pathway is intrinsically linked to central carbon metabolism, specifically glycolysis and the pentose phosphate pathway, which provide the initial substrates, PEP and E4P, respectively. nih.govmdpi.com Consequently, there is a constant competition for these vital precursors. The allocation of PEP, for instance, is a critical juncture where the cell must decide between directing it towards the shikimate pathway for aromatic compound synthesis or towards the TCA cycle for energy production. mdpi.com
The availability of both PEP and E4P is crucial, and a balanced supply is essential for maintaining a high carbon flux through the shikimate pathway. mdpi.com In many organisms, the transport of glucose across the cell membrane via the phosphotransferase system (PTS) consumes PEP, thereby limiting its availability for the shikimate pathway. rutgers.edu Strategies to bypass the PTS or to overexpress enzymes that increase the intracellular pools of PEP and E4P, such as PEP synthase and transketolase, are common metabolic engineering approaches to enhance the production of shikimate-derived compounds. rutgers.edufrontiersin.org The competition for chorismate, the end product of the shikimate pathway, between the enzymes anthranilate synthase (leading to tryptophan) and chorismate mutase (leading to phenylalanine and tyrosine) further illustrates the complex partitioning of carbon flux within the aromatic amino acid biosynthetic network. annualreviews.org
Ecological and Physiological Significance in Plants
Plant Defense Mechanisms
The shikimate pathway is a cornerstone of plant defense, providing the precursors for a multitude of secondary metabolites with protective functions. nih.gov These compounds can act as deterrents or be toxic to herbivores and pathogens. nih.gov Phenylpropanoids, a major class of defense compounds derived from phenylalanine, include flavonoids, tannins, and lignin, all of which contribute to a plant's defense arsenal. annualreviews.orgnumberanalytics.com
Volatile organic compounds (VOCs) derived from the shikimate pathway, such as methyl salicylate (B1505791) and benzenoids, play a significant role in both direct and indirect defense. scielo.org.peoup.com They can repel herbivores, attract the natural enemies of those herbivores, and even act as signals in plant-plant communication to warn neighboring plants of an impending threat. scielo.org.peaimspress.com The induction of the shikimate pathway and the subsequent production of these defense compounds are often triggered by herbivory or pathogen attack. nih.gov
Response to Biotic and Abiotic Stress
Plants respond to a wide range of environmental stresses, both biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity, high light, extreme temperatures), by modulating their metabolism. mdpi.commdpi.com The shikimate pathway is often activated under such stressful conditions. mdpi.comfrontiersin.org This activation leads to an increased production of aromatic amino acids and a diverse array of secondary metabolites that help the plant cope with the stress. frontiersin.org
For example, under high light stress, plants accumulate phenylpropanoid compounds like flavonols and anthocyanin pigments, which can act as sunscreens to protect against UV radiation. nih.gov In response to drought and salt stress, the accumulation of aromatic compounds can contribute to osmotic adjustment and the scavenging of reactive oxygen species (ROS) that are produced under these conditions. frontiersin.orgnih.gov The phytohormone salicylic (B10762653) acid, a derivative of the shikimate pathway, is a key signaling molecule in the plant's response to both biotic and abiotic stresses, playing a crucial role in establishing systemic acquired resistance. annualreviews.orgfrontiersin.orgresearchgate.net
Involvement in Plant Growth and Development
The products of the shikimate pathway are not only crucial for defense and stress responses but are also integral to normal plant growth and development. mdpi.com The aromatic amino acids are essential building blocks for proteins. nih.gov Beyond this fundamental role, tryptophan is the precursor to auxin, a major class of plant hormones that regulates numerous aspects of plant development, including cell division, elongation, and differentiation. nih.gov
Lignin, a complex polymer derived from phenylalanine, is a major component of the secondary cell walls of plants, providing structural support and rigidity to the plant body. nih.gov This is essential for the upright growth of terrestrial plants and the structural integrity of water-conducting xylem tissues. Flavonoids, another class of phenylpropanoids, contribute to a wide range of developmental processes, including pigmentation of flowers and fruits (to attract pollinators and seed dispersers), pollen germination, and the regulation of auxin transport. oup.com Studies have shown that the application of shikimic acid can enhance various growth parameters in plants, including root and shoot growth, and leaf expansion, highlighting the pathway's fundamental role in plant vitality. zobodat.at
Interactive Data Tables
Table 1: Research Findings on Shikimate Pathway Regulation and Bottlenecks
| Finding | Organism/System | Key Enzyme(s)/Factor(s) | Implication | Reference(s) |
| Feedback Inhibition | Arabidopsis thaliana | AthDHS2 | Regulation of carbon flow into the shikimate pathway by tyrosine and tryptophan. | nih.govoup.com |
| Redox Regulation | Arabidopsis thaliana | AthDHS1 | Linking shikimate pathway activity to photosynthetic electron flow. | annualreviews.org |
| Enzyme Bottleneck | Engineered E. coli | Quinate/shikimate dehydrogenase (YdiB) | Accumulation of intermediates DHQ and DHS. | labpartnering.org |
| Expression Bottleneck | Pseudomonas putida | Dehydroquinate synthase (aroB) | Limiting factor in the production of p-aminobenzoic acid. | biorxiv.org |
| Substrate Competition | General | PEP and E4P | Competition between shikimate pathway and central carbon metabolism. | mdpi.commdpi.comrutgers.edu |
Table 2: Ecological and Physiological Roles of Shikimate Pathway Products
| Product Class | Example(s) | Function | Context | Reference(s) |
| Phenylpropanoids | Flavonoids, Lignin, Tannins | Defense, Structural Support, UV Protection | Herbivory, Pathogen Attack, Growth, High Light Stress | nih.govannualreviews.orgnumberanalytics.com |
| Volatile Organic Compounds | Methyl Salicylate, Benzenoids | Defense, Pollinator Attraction | Herbivory, Plant-Plant Communication, Reproduction | scielo.org.peoup.com |
| Phytohormones | Auxin, Salicylic Acid | Growth Regulation, Stress Signaling | Development, Biotic/Abiotic Stress Response | annualreviews.orgnih.govfrontiersin.org |
| Aromatic Amino Acids | Phenylalanine, Tryptophan | Protein Synthesis, Precursors | Primary Metabolism, Secondary Metabolism | nih.gov |
Vi. Advanced Analytical Methodologies in Shikimate Research
Chromatographic Techniques for Quantitative Analysis
Chromatography is a cornerstone for the separation and quantification of shikimate pathway intermediates. Its high resolving power allows for the separation of structurally similar compounds, which is crucial for accurate analysis.
High-Performance Liquid Chromatography (HPLC-UV) for Shikimate and Related Compounds
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used, robust, and cost-effective method for the quantitative analysis of shikimic acid and its derivatives. gnusha.orgacs.org The method's principle relies on the separation of compounds on a stationary phase, typically a C18 reversed-phase column, followed by detection using a UV spectrophotometer. oiv.intresearchgate.net Shikimic acid and its esters, like Methyl (-)-Shikimate, possess a chromophore due to the cyclohexene (B86901) ring, allowing for detection at specific wavelengths, commonly around 210-215 nm. cottoninc.comhplc.todayresearchgate.net
An isocratic HPLC method can effectively determine several organic acids, including shikimic acid, in various samples like fruit juices and wine. oiv.inthplc.today For instance, a method using a coupled C18 reversed-phase column and a cation exchange column with slightly acidified water as the mobile phase achieves baseline resolution of shikimic acid without interference from the wine matrix. oiv.int The detection limit for shikimic acid using such HPLC-UV methods can be as low as 1 mg/L. oiv.int In another application, HPLC-UV was used to quantify shikimate and dehydroshikimate in plant extracts, with detection at 210 nm and 236 nm, respectively. cottoninc.com A specific HPLC method for pomegranate pericarp used a mobile phase of methanol (B129727) and 1% phosphate (B84403) aqueous solution (5:95 v/v) to simultaneously measure shikimic acid and 3-dehydroshikimate, with an optimal detection wavelength of 214 nm. google.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18 Reversed Phase & Cation Exchange | C18 Reversed Phase | Agilent Zorbax XDB-C18 |
| Mobile Phase | Slightly acidified water | 0.1% Formic acid:Acetonitrile (gradient) | Methanol:1% Phosphate aq. (5:95) |
| Detection Wavelength | 210 nm | Shikimate: 210 nm, Dehydroshikimate: 236 nm | 214 nm |
| Application | Wine analysis | Plant extracts | Pomegranate pericarp |
| Reference | oiv.int | cottoninc.com | google.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
For more sensitive and specific analysis, especially for complex metabolite profiling, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. purdue.edursc.org LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the identification and quantification of compounds with high accuracy and sensitivity, even at very low concentrations. nih.gov
LC-MS/MS (tandem mass spectrometry) is particularly powerful for analyzing shikimate pathway intermediates. nih.gov It has been used to develop workflows for the simultaneous quantification of aromatic amino acids and their pathway intermediates, including shikimate, from plant tissues. nih.gov For example, a method using an aminopropyl column with a basic mobile phase was able to detect 79 water-soluble metabolites, including those from the shikimate pathway, in E. coli samples. purdue.edu Another approach for analyzing primary metabolites, including shikimic acid and its precursors like 3-dehydroquinic acid and 3-dehydroshikimic acid, utilizes a method package compatible with a PFPP (pentafluorophenylpropyl) column. shimadzu.nl In plant extracts, shikimate can be analyzed by HPLC-MS by monitoring its anion mass of 173. cottoninc.com LC-MS based assays are also crucial for studying enzyme kinetics, such as for shikimate kinase, by directly quantifying the product, shikimate-3-phosphate. researchgate.netnih.gov
Consideration of Interfering Metabolites (e.g., Quinic Acid, Dehydroshikimate)
A significant challenge in the analysis of shikimate pathway metabolites is the presence of structurally similar interfering compounds. cottoninc.com Quinic acid and 3-dehydroshikimate (DHS) are common interferents. nih.gov Quinic acid, in particular, can accumulate in plants, sometimes to levels greater than shikimate, and can interfere with certain analytical methods. cottoninc.com
Chromatographic methods are essential for resolving these compounds. HPLC can separate shikimic acid from quinic acid and dehydroshikimate. cottoninc.comhplc.todaygoogle.com For example, in glyphosate-treated velvetleaf, both shikimate and dehydroshikimate were measured by HPLC-UV at approximately equal levels. cottoninc.com The separation is often achieved on C18 or specialized ion-exchange columns. researchgate.netresearchgate.net LC-MS provides an added layer of specificity by differentiating compounds based on their mass-to-charge ratio. For instance, shikimate (anion mass 173), dehydroshikimate (anion mass 171), and quinic acid (anion mass 191) can be clearly distinguished. cottoninc.com The production of quinic acid is known to occur in engineered E. coli strains designed for shikimic acid production, reducing the yield and complicating purification. This is due to the activity of quinate/shikimate dehydrogenase, which can reduce 3-dehydroquinate (B1236863) to quinic acid. nih.gov
| Compound | Anion Mass (m/z) | Reference |
|---|---|---|
| Shikimate | 173 | cottoninc.com |
| Dehydroshikimate | 171 | cottoninc.com |
| Quinic Acid | 191 | cottoninc.com |
Spectrophotometric Assays in Pathway Studies
Before the widespread availability of chromatographic techniques, spectrophotometric assays were the primary methods for quantifying shikimate. While less specific, they can still be useful for rapid screening and certain pathway studies. gnusha.orgup.ac.za
Periodate (B1199274)/Sulfite (B76179) Spectrophotometric Methods
The most common spectrophotometric method for shikimic acid determination is based on its oxidation by periodate. gnusha.org In this reaction, the vicinal diol groups (at C3-C4 and C4-C5) of shikimic acid are cleaved by periodate (IO₄⁻), yielding a product, trans-2-pentene-1,5-dialdehyde-3-carboxylic acid (PDC). gnusha.org Upon alkalinization, this product forms a yellow chromophore with a maximum absorbance (λmax) around 380-382 nm. gnusha.orggoogle.com
The procedure typically involves incubating the sample with a periodate reagent, followed by the addition of a strong base (like NaOH) and sodium sulfite (Na₂SO₃). cottoninc.comgoogle.com The sulfite is added to stabilize the chromophore. google.com The absorbance is then measured immediately at ~380 nm. cottoninc.com This method can be adapted for a 96-well plate format, allowing for high-throughput analysis. cottoninc.com
Assessment of Assay Specificity and Limitations
A major limitation of the periodate-based spectrophotometric assay is its lack of specificity. nih.gov The assay relies on the presence of vicinal diols, which are also present in other compounds. Quinic acid is a significant interferent as it is also slowly oxidized by periodate, leading to an increase in absorbance over time. cottoninc.comnih.gov This can cause an overestimation of shikimate, especially if quinic acid is present in high concentrations. cottoninc.com To minimize this interference, it is recommended to read the absorbance immediately after adding the base. nih.gov
Other compounds can also interfere, though often to a lesser extent. These include 5-dehydroshikimic acid, gallic acid, and tryptophan. nih.gov Compared to HPLC, spectrophotometric methods are generally less expensive and simpler but have a narrower detection limit and lower accuracy. gnusha.orgacs.org While HPLC is more effective for precise quantification, spectrophotometric results can agree reasonably well with HPLC data in some cases, provided the limitations are understood and controlled. cottoninc.com Therefore, for definitive and accurate quantification, especially in complex mixtures, more specific methods like HPLC or LC-MS are necessary. cottoninc.com
Determination of Enantiomeric Purity
Enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter in the analysis of chiral molecules like this compound. numberanalytics.com It quantifies the difference in the amount of one enantiomer compared to the other in a mixture. numberanalytics.com The determination of this purity is essential as different enantiomers of a molecule can exhibit distinct biological and pharmacological properties. nih.gov
HPLC-Based Enantiomeric Excess Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess of chiral compounds. nih.gov This technique utilizes a chiral environment to differentiate between enantiomers, allowing for their separation and quantification. sigmaaldrich.com The most common approach involves the use of a chiral stationary phase (CSP), which is a column packing material that is itself chiral. phenomenex.com The differential interactions between the enantiomers and the CSP lead to different retention times, enabling their separation. phenomenex.com
In the context of this compound, determining its enantiomeric purity is often a key step in its synthesis and characterization. Research has demonstrated the successful use of HPLC for this purpose, frequently after derivatization of a precursor. For instance, in the synthesis of (-)-methyl shikimate, the enantiomeric purity of a key intermediate, (1S, 4R, 5R*)-4-hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one, was determined by HPLC analysis after converting it to its benzoate (B1203000) derivative. tandfonline.com This derivatization is often necessary to introduce a chromophore for UV detection and to enhance the chiral recognition on the stationary phase. cat-online.com
A study detailed the specific HPLC conditions for the analysis of the benzoate derivative to determine the enantiomeric excess. The separation was achieved using a Daicel Chiralcel® OD column with a mobile phase of hexane/i-PrOH (7:1). tandfonline.com The two enantiomers were well-resolved, with the benzoate of (-)-3 eluting at 22.1 minutes and the benzoate of (+)-3 eluting at 25.0 minutes, allowing for accurate quantification. tandfonline.com
The selection of the chiral stationary phase and the mobile phase composition are critical for achieving successful enantiomeric separation. phenomenex.comuma.es Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability for separating a wide range of chiral compounds. phenomenex.comyakhak.org The choice between normal-phase (using non-polar solvents like hexane) and reversed-phase (using polar solvents like water and acetonitrile) chromatography depends on the specific analyte and the CSP. phenomenex.com
The following table summarizes the HPLC conditions used in a study for the enantiomeric purity determination of a precursor to this compound. tandfonline.com
| Parameter | Condition |
| Instrument | Hitachi L-6000 pump, Hitachi L-4200 UV-VIS detector |
| Column | Daicel Chiralcel® OD, 4.6 × 250 mm |
| Mobile Phase | Hexane/i-PrOH = 7:1 |
| Flow Rate | 0.5 ml/min |
| Temperature | 20°C |
| Detection | 254 nm |
| Retention Time (Benzoate of (-)-3) | 22.1 min |
| Retention Time (Benzoate of (+)-3) | 25.0 min |
Table 1: HPLC Conditions for Enantiomeric Purity Analysis of a this compound Precursor Derivative. tandfonline.com
The validation of an HPLC method for enantiomeric purity is crucial and typically involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov This ensures the reliability and reproducibility of the results obtained. registech.com
Vii. Future Research Directions and Unresolved Questions
Elucidating Complex Regulatory Networks in Diverse Organisms
The regulation of carbon flux through the shikimate pathway is intricate and varies significantly across different organisms. In microorganisms, the pathway is often controlled by feedback inhibition and repression of the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS). nih.govannualreviews.org However, in higher plants, the primary regulatory control appears to be at the genetic level, with less evidence for strong allosteric feedback inhibition of DAHPS by aromatic amino acids. bioone.organnualreviews.orgresearchgate.net
Future research will need to unravel the complex transcriptional and post-translational regulatory networks that govern the shikimate pathway in a wider range of organisms. In plants, several transcription factors that regulate genes in the pathway have been identified, and their expression is influenced by various stimuli like wounding, pathogens, and hormones. bioone.org However, a comprehensive understanding of the entire regulatory network is still lacking. annualreviews.org For instance, recent studies in Arabidopsis have shown that different DAHPS isoenzymes are subject to complex feedback regulation by intermediates from both the shikimate pathway and downstream pathways, as well as by the aromatic amino acids themselves, depending on the specific isoenzyme and the developmental stage of the plant. plantae.org
A key unresolved question is how plants coordinate the flux of carbon into the shikimate pathway with the demands of numerous downstream metabolic pathways that produce a diverse array of secondary metabolites. annualreviews.org The existence of a potential cytosolic shikimate pathway in addition to the well-established plastidial pathway adds another layer of complexity that requires further investigation. oup.com Elucidating these networks will be crucial for metabolic engineering efforts aimed at enhancing the production of valuable aromatic compounds. plantae.org
Advancements in Stereoselective Synthesis of Shikimate Derivatives
Shikimic acid and its derivatives, including methyl (-)-shikimate, are valuable chiral building blocks for the synthesis of a wide range of pharmaceuticals and other biologically active compounds. researchgate.netjst.go.jp The development of efficient and highly stereoselective synthetic methods for these compounds is an active area of research.
Recent advancements have focused on both chemical and biocatalytic approaches. For example, novel stereoselective syntheses of (-)-quinic acid from (-)-shikimic acid have been developed, involving key steps like NBS-mediated acetal (B89532) ring-opening and highly stereoselective Ru-catalyzed dihydroxylation. researchgate.net Other work has detailed efficient methods for preparing analogues like (-)-methyl 4-epi-shikimate and 4,5-epoxy derivatives of quinic and shikimic acids, which serve as precursors for new compound libraries. nih.govacs.org These strategies often employ regio- and stereoselective epoxide ring-opening reactions. researchgate.netnih.gov
Enzymatic and chemoenzymatic methods are also gaining prominence. Lipases, such as Candida antarctica lipase (B570770) A (CAL-A) and B (CAL-B), have been shown to catalyze the regioselective acylation of methyl shikimate, with selectivity influenced by the acyl chain length and the solvent. researchgate.net Furthermore, biocatalysts like Rieske non-heme iron oxygenases are being explored for their ability to perform stereoselective cis-dihydroxylation of aromatic compounds, offering a potential route to chiral synthons from simple precursors. researchgate.net Future research will likely focus on discovering new biocatalysts and optimizing reaction conditions to achieve even greater efficiency and selectivity in the synthesis of shikimate derivatives.
| Transformation | Starting Material | Key Reagents/Catalysts | Product | Reference |
|---|---|---|---|---|
| Acetal Ring-Opening & Dihydroxylation | Ethyl shikimate | NBS, Ru-catalyst | (-)-Quinic acid | researchgate.net |
| Epoxide Ring Opening | Epoxy derivatives of quinic and shikimic acids | - | Methyl scyllo-quinate, (+)-methyl 3-epi-shikimate | nih.gov |
| Regioselective Enzymatic Acylation | Methyl shikimate | Candida antarctica lipase A (CAL-A) | Acylated methyl shikimate | researchgate.net |
| Stereoselective Epoxide Opening | (-)-Shikimic acid derived epoxide | Water | (+)-Valienamine precursor | researchgate.net |
Characterization of Novel Enzymatic Activities in Shikimate Metabolism
While the core enzymes of the shikimate pathway are well-characterized, there is ongoing research to discover novel enzymatic activities and to better understand the structure and function of known enzymes from a wider variety of organisms. life-science-alliance.orgnih.gov For example, in the human fungal pathogen Candida albicans, the five consecutive steps from DAHP to 5-enolpyruvylshikimate-3-phosphate (EPSP) are catalyzed by a single pentafunctional enzyme called ARO1. life-science-alliance.org Recent structural studies have revealed the architecture of all five enzymatic domains and have shown that each is essential for the growth of the fungus, making them potential targets for new antifungal drugs. life-science-alliance.org
In plants, research has uncovered that members of the same gene family can encode enzymes with different but related activities. For instance, in poplar trees, some genes from the dehydroquinate dehydratase/shikimate dehydrogenase (DQD/SDH) gene family encode the expected bifunctional enzyme for shikimate synthesis, while others encode a quinate dehydrogenase (QDH) that is involved in the synthesis of quinate, a secondary metabolite. nih.gov This highlights the evolutionary diversification of enzymes to fulfill different metabolic roles.
Future research will likely focus on:
Identifying and characterizing shikimate pathway enzymes from a broader range of organisms, including extremophiles and uncultured microbes, which could reveal novel catalytic mechanisms or properties.
Investigating the allosteric regulation and protein-protein interactions of shikimate pathway enzymes, which can form multi-enzyme complexes to enhance catalytic efficiency through substrate channeling. researchgate.netnsf.gov
Exploring the substrate promiscuity of known enzymes, which could be exploited for the biocatalytic production of novel shikimate derivatives.
| Enzyme/Protein | Organism | Function | Key Finding | Reference |
|---|---|---|---|---|
| Aro1 | Candida albicans | Pentafunctional enzyme (steps 2-6 of shikimate pathway) | All five domains are essential for fungal growth. | life-science-alliance.org |
| DQD/SDH-like proteins (Poptr1, -2, -3, -5) | Populus trichocarpa (Poplar) | Shikimate and quinate metabolism | Different family members have distinct DQD/SDH or QDH activity. | nih.gov |
| Shikimate Dehydrogenase (SDH) | Helicobacter pylori | Catalyzes the reduction of 3-dehydroshikimate | Characterized as a target for antimicrobial agents. | nih.gov |
| DAHPS1 | Lotus japonicus | First enzyme of the shikimate pathway | Critical for root hair development and symbiotic associations. | oup.com |
Interdisciplinary Approaches to Understand Metabolic Interplay
The shikimate pathway does not operate in isolation; it is deeply interconnected with other central metabolic pathways and a vast network of secondary metabolic routes. frontiersin.org Understanding this metabolic interplay is crucial and requires interdisciplinary approaches that combine genetics, biochemistry, systems biology, and computational modeling.
The pathway's starting materials, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), are drawn from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively, creating a direct link to primary carbon metabolism. annualreviews.orgnih.gov The allocation of carbon between these pathways is tightly regulated. frontiersin.org Furthermore, the aromatic amino acids produced are precursors to a wide range of compounds, including lignin (B12514952), flavonoids, alkaloids, and hormones like auxin and salicylic (B10762653) acid. bioone.orgoup.comnih.gov
Future research will benefit from:
Metabolic Modeling: Computational models can help predict metabolic fluxes and identify bottlenecks in production pathways. uq.edu.aubiorxiv.org
Systems Biology: "Omics" approaches (genomics, transcriptomics, proteomics, and metabolomics) can provide a global view of how the shikimate pathway responds to genetic or environmental perturbations.
Metabolic Crosstalk Studies: Investigating how the shikimate pathway interacts with other pathways, such as flavonoid biosynthesis or melatonin (B1676174) production, can reveal novel regulatory mechanisms and metabolic connections. oup.comnih.govmdpi.com For example, there is evidence for metabolic channeling, where intermediates are passed directly between enzymes in a complex, which can influence the flow of metabolites. nsf.gov The potential for a cytosolic shikimate pathway to interact with cytosolic processes like auxin biosynthesis is another area of active investigation. oup.com
Applications of Advanced Analytical Techniques in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. nrfhh.com The application of advanced analytical techniques, particularly those involving stable isotope labeling, has been instrumental in elucidating the dynamics of the shikimate pathway. nih.gov
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique where cells are fed a ¹³C-labeled substrate, such as glucose. nih.govtum.de The distribution of the ¹³C label into downstream metabolites is then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net This information allows researchers to calculate the relative fluxes through different pathways.
Key applications and future directions include:
Identifying Metabolic Bottlenecks: ¹³C-MFA has been used to identify rate-limiting steps in the production of shikimic acid in engineered microorganisms like E. coli and Bacillus subtilis. nih.govresearchgate.net For example, studies have shown that increasing the flux through the pentose phosphate pathway can enhance shikimate production by increasing the supply of E4P. nih.gov
Thermodynamic Profiling: By integrating MFA with quantitative metabolomics, it is possible to estimate the in vivo Gibbs free energy (ΔG) of metabolic reactions, providing insights into the thermodynamic favorability of a pathway. nih.gov
High-Resolution Analysis: Advances in mass spectrometry and NMR are enabling more precise and comprehensive analysis of isotopic labeling patterns, which improves the accuracy of flux estimations. researchgate.net Future developments in techniques like COMPLETE-MFA, which uses multiple complementary tracers, promise even greater precision. researchgate.net
These advanced analytical methods are indispensable for rationally guiding metabolic engineering strategies to optimize the production of valuable compounds derived from the shikimate pathway. nrfhh.comresearchgate.net
Q & A
Q. What methodologies are used to quantify shikimate derivatives, such as methyl (-)-shikimate, in plant tissues exposed to herbicides?
-
Answer : High-performance liquid chromatography (HPLC) is the primary method. The formula for calculating shikimate concentration is:
where is derived from standard calibration . Experimental designs often use randomized quadruplicate sampling to ensure statistical robustness . For methyl esters, mass spectrometry (e.g., GC-MS) is employed to confirm structural identity, as described in glyphosate resistance studies .
Q. How is the shikimate pathway regulated in microorganisms, and what enzymes are critical for shikimate biosynthesis?
- Answer : The pathway is regulated by key enzymes such as 3-dehydroquinate synthase (DHQS), shikimate dehydrogenase (AroE/YdiB), and 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). AroE catalyzes the NADPH-dependent reduction of 3-dehydroshikimate to shikimate, while YdiB exhibits dual specificity for quinate/shikimate . Gene knockout studies in E. coli show that disrupting aroK and aroL (downstream shikimate utilization genes) enhances shikimate accumulation .
Q. What experimental approaches validate the role of shikimate derivatives in lignin biosynthesis?
- Answer : Mutant analysis (e.g., cse mutants in Arabidopsis thaliana) combined with phenolic profiling identifies intermediates like caffeoyl shikimate. Recombinant enzyme assays (e.g., caffeoyl shikimate esterase hydrolysis) and saccharification efficiency tests confirm functional roles .
Advanced Research Questions
Q. How can metabolic flux analysis resolve contradictions in shikimate pathway engineering for microbial overproduction?
- Answer : Targeted perturbation experiments using synthetic shikimate transporters (e.g., shiA from Corynebacterium glutamicum) enable real-time monitoring of metabolic deflections in E. coli. Parallelized short-term perturbations in fed-batch cultures reveal flux bottlenecks in chorismate biosynthesis, guiding gene overexpression (e.g., tktA for PEP/E4P accumulation) .
Q. What strategies improve thermostability of shikimate dehydrogenase (AroE) in industrial microbial strains?
- Answer : Molecular dynamics simulations at 395 K identify ordered-to-disorder transitions in hyperthermophilic AroE variants. Stabilizing mutations are designed by analyzing solvent-accessible surface areas (SASA) and hydrogen-bond networks. For example, preserving tertiary conformations through hydrophobic core optimization enhances enzyme stability .
Q. How does this compound synthesis integrate with metabolic engineering workflows for antiviral drug precursors?
- Answer : Chemoenzymatic routes combine microbial shikimate overproduction (e.g., E. coli strains yielding 101 g/L shikimate ) with regioselective esterification. Methylation is achieved using serine-derived catalysts or immobilized lipases under anhydrous conditions, as inferred from chiral butadiene synthesis frameworks .
Q. What statistical models are used to analyze dose-dependent shikimate accumulation in herbicide-resistant plants?
- Answer : Sigmoidal regression models (e.g., ) fit dose-response data, where represents the herbicide dose causing 50% shikimate accumulation. Levene’s test and ANOVA ensure homogeneity of variances across biological replicates .
Methodological Notes
- Gene Editing : Prioritize CRISPR-Cas9 for aroE or shiA knockout/overexpression to minimize off-target effects .
- Analytical Validation : Pair HPLC with periodate oxidation assays (e.g., 0.25% meta-periodate at 37°C) for cross-verification of shikimate derivatives .
- Data Reporting : Follow guidelines for structured abstracts, emphasizing problem statement, methodology, and significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
